1-Hydroxypiperidine-2,6-dione

Übersicht

Beschreibung

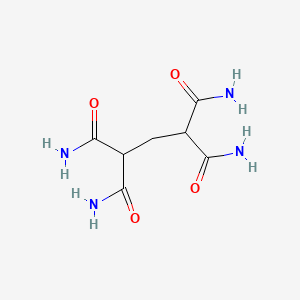

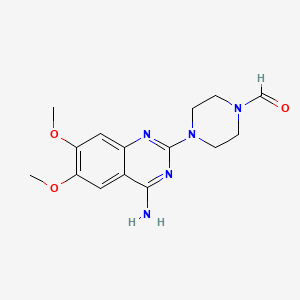

1-Hydroxypiperidine-2,6-dione is a chemical compound with the molecular formula C5H7NO3 . It is a multifaceted compound that serves as an antiviral, antibacterial, and antifungal agent .

Synthesis Analysis

The synthesis of 1-Hydroxypiperidine-2,6-dione has been achieved from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

The molecular structure of 1-Hydroxypiperidine-2,6-dione consists of five carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms . The molecular weight is 129.11 .Chemical Reactions Analysis

The synthesis of 1-Hydroxypiperidine-2,6-dione involves Michael addition and intramolecular nucleophilic substitution processes . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance .Physical And Chemical Properties Analysis

1-Hydroxypiperidine-2,6-dione has a melting point of 110-111 °C and a predicted boiling point of 270.1±23.0 °C . The predicted density is 1.475±0.06 g/cm3, and the predicted acidity coefficient (pKa) is 7.60±0.10 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

1-Hydroxypiperidine-2,6-dione and its derivatives have been extensively studied in the context of human metabolism. Notably, research has identified various metabolites of aminoglutethimide, which is a drug incorporating a structure similar to 1-hydroxypiperidine-2,6-dione. These metabolites are products of hydroxylation and other biochemical transformations. The metabolites exhibit species-specific differences in their formation and have implications for understanding drug metabolism and pharmacokinetics in humans (Foster et al., 1984).

Synthesis and Characterization

The synthesis and spectroscopic properties of 1-hydroxypiperidine-2,6-dione derivatives have been a focus of research. Studies have explored various methods of synthesis, starting from different chemical precursors. These efforts have contributed to understanding the chemical properties of these compounds and their potential applications in pharmaceutical and biochemical research (Akiyama et al., 1989).

Biochemical Applications

Researchers have explored the use of 1-hydroxypiperidine-2,6-dione derivatives as potential biochemical tools or therapeutic agents. For instance, these compounds have been studied as inhibitors of the cholesterol side-chain cleavage enzyme system and aromatase. This research has implications for the treatment of hormone-dependent diseases, such as certain types of cancer, and offers insights into the biochemical mechanisms of these compounds (Foster et al., 1983).

Potential as Molecular Probes

The derivatives of 1-hydroxypiperidine-2,6-dione have been investigated for their potential as molecular probes. For example, certain compounds in this class have been synthesized as indicators for acid-base titration, demonstrating their utility in analytical chemistry and laboratory diagnostics. These studies highlight the versatility of 1-hydroxypiperidine-2,6-dione derivatives in various scientific applications (Pyrko, 2021).

Wirkmechanismus

Zukünftige Richtungen

Piperidine-2,6-diones, including 1-Hydroxypiperidine-2,6-dione, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .

Eigenschaften

IUPAC Name |

1-hydroxypiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3-5(8)6(4)9/h9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFDJMHTJNPQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394540 | |

| Record name | 1-hydroxypiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17195-27-6 | |

| Record name | 1-hydroxypiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)

![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)